N-[1-butyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]propanamide
Description
Properties
Molecular Formula |
C19H26N2O3S |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-1-butyl-4,5-dimethylpyrrol-2-yl]propanamide |
InChI |
InChI=1S/C19H26N2O3S/c1-5-7-13-21-15(4)14(3)18(19(21)20-17(22)6-2)25(23,24)16-11-9-8-10-12-16/h8-12H,5-7,13H2,1-4H3,(H,20,22) |
InChI Key |
JMVHWSUKOBPEPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C(C(=C1NC(=O)CC)S(=O)(=O)C2=CC=CC=C2)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[1-butyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]propanamide can be achieved through several synthetic routes. One common method involves the reaction of 1-butyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrole with propanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions in an organic solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N-[1-butyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, especially at the positions adjacent to the nitrogen atom. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Hydrolysis: The amide group in the compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-[1-butyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to the disruption of cellular processes. Additionally, the compound may interact with signaling pathways, affecting cell proliferation, apoptosis, and other cellular functions.
Comparison with Similar Compounds
N-(1-Butyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-methylpropanamide (CAS 478032-68-7)
- Structural Differences: 3-position: Cyano (-CN) replaces phenylsulfonyl. 4,5-positions: Diphenyl replaces dimethyl. Propanamide: Methyl branch vs. linear chain in the target compound.
- Diphenyl substituents increase steric bulk and hydrophobicity, which may hinder solubility but enhance binding to hydrophobic protein pockets .
(S)-N-(3-((1-(3,4-Dichlorophenyl)-4-(2-(methylthio)ethyl)pyrazol-5-yl)oxy)propyl)-3-(4-fluorophenyl)propanamide (Compound 5 from )
- Core Heterocycle : Pyrazole vs. pyrrole.
- Substituents :
- Fluorophenyl and methylthioethyl groups enhance metabolic stability.
- Propanamide linker shares similarities but is part of a larger, more complex scaffold.
- Implications :
N-Benzyl-2-bromo-2-methyl-N-(2-(1-(phenylsulfonyl)azepin-3-yl)phenyl)propanamide ()
- Core Structure : Azepin (7-membered ring) vs. pyrrole (5-membered).
- Substituents :
- Shared phenylsulfonyl group.
- Bromo and benzyl groups introduce steric and electronic variability.
- Implications :
- Azepin’s larger ring may increase conformational flexibility, altering binding modes in biological targets.
Sulfonamide Derivatives ()
- Key Feature : Sulfonamide groups attached to aromatic systems with bromo, methoxy, and methyl substituents.
- Implications :
- Bromo and methoxy groups modulate electronic effects and solubility, contrasting with the target compound’s dimethyl and butyl groups.
Comparative Data Table
*Estimated based on structural formula.
Research Findings and Implications
- Electronic Effects: The phenylsulfonyl group in the target compound likely enhances stability and electrophilicity compared to cyano or diphenyl analogs, making it a stronger candidate for covalent binding applications .
- Solubility : The butyl chain and dimethyl groups may reduce aqueous solubility relative to smaller alkyl or polar substituents seen in sulfonamide derivatives .
Biological Activity
N-[1-butyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]propanamide is a synthetic compound classified as a pyrrole derivative, notable for its complex structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, anti-inflammatory properties, and other therapeutic potentials.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 362.49 g/mol. Its structure features a pyrrole ring that is substituted with a butyl group, dimethyl groups, and a phenylsulfonyl moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₆N₂O₂S |
| Molecular Weight | 362.49 g/mol |
| IUPAC Name | This compound |
| CAS Number | 951931-93-4 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. Preliminary studies suggest that it may function as an inhibitor of certain enzymes involved in inflammatory pathways. The unique chemical structure allows it to modulate various biological processes, potentially leading to therapeutic effects.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in cellular models. This suggests potential applications in treating inflammatory diseases.
Analgesic Effects
In addition to anti-inflammatory properties, this compound has demonstrated analgesic effects in animal models. It appears to modulate pain pathways, possibly through the inhibition of cyclooxygenase (COX) enzymes or other pain-related targets.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds within the pyrrole class, providing insights into the potential efficacy of this compound:
- Enzyme Inhibition : A study highlighted the compound's ability to inhibit specific enzymes linked to disease pathways. For example, it was found to affect enzymes involved in the synthesis of inflammatory mediators.
- Cell Line Studies : In cell line assays, derivatives similar to this compound showed promising cytotoxicity against various cancer cell lines, indicating potential anticancer properties. The IC50 values ranged from low micromolar concentrations (e.g., 3.79 µM for MCF7 cells) .
- Pharmacological Evaluation : Further pharmacological evaluations are necessary to establish the therapeutic index and safety profile of this compound in vivo.
Q & A
Basic Research Questions
Q. What are the key structural features of N-[1-butyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]propanamide that influence its reactivity in synthetic pathways?
- The compound’s pyrrole core with electron-withdrawing phenylsulfonyl and electron-donating butyl/methyl groups creates steric and electronic effects critical for reactivity. The sulfonyl group enhances stability via resonance, while alkyl substituents influence solubility and steric hindrance in nucleophilic substitutions .
- Methodological Insight : Use X-ray crystallography or NMR (e.g., , ) to map substituent orientations and DFT calculations to model electronic effects .
Q. What spectroscopic techniques are essential for characterizing this compound’s purity and structure?
- Key Techniques :
| Technique | Purpose | Example Data |
|---|---|---|
| NMR | Confirm substituent positions and purity | (δ 1.2 ppm: butyl CH), (δ 170 ppm: carbonyl) |
| HRMS | Verify molecular formula | [M+H] m/z calculated vs. observed |
| IR | Identify functional groups (e.g., sulfonyl S=O at ~1350 cm) | . |
Q. How can researchers design a scalable synthesis route for this compound?
- Begin with pyrrole ring formation via Paal-Knorr synthesis, followed by sulfonation and alkylation. Optimize stepwise yields using Design of Experiments (DoE) to test variables (e.g., temperature, catalyst loading) .
- Critical Step : Sulfonyl group introduction requires anhydrous conditions to avoid hydrolysis. Monitor via TLC and isolate intermediates via column chromatography .
Advanced Research Questions
Q. How to resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Approach :
- Compare pharmacokinetics (e.g., bioavailability via LC-MS) to assess metabolic stability.
- Use molecular docking to evaluate target binding affinity discrepancies.
- Validate with orthogonal assays (e.g., SPR for binding kinetics vs. cell-based viability assays) .
- Case Study : If in vitro IC is low but in vivo efficacy is poor, investigate off-target effects using proteomics or transcriptomics .
Q. What computational strategies optimize reaction conditions for multi-step synthesis?
- Employ quantum chemical calculations (e.g., Gaussian) to model transition states and identify rate-limiting steps.
- Pair with machine learning (e.g., ICReDD’s reaction path search methods) to predict optimal catalysts/solvents .
- Example : Simulate sulfonation energy barriers to select between SOH or ClSOH reagents .
Q. How to analyze structure-activity relationships (SAR) for derivatives of this compound?
- Methodology :
Syntize analogs with modified alkyl/sulfonyl groups.
Use multivariate regression (e.g., PLS) to correlate structural descriptors (logP, polar surface area) with bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
